(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid
Brand Name: Vulcanchem
CAS No.: 1087796-95-9
VCID: VC2630402
InChI: InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7+
SMILES: CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid

CAS No.: 1087796-95-9

Cat. No.: VC2630402

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid - 1087796-95-9

Specification

CAS No. 1087796-95-9
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name (E)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7+
Standard InChI Key SLDWWPSTPMOYFV-BQYQJAHWSA-N
Isomeric SMILES CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C/C(=O)O
SMILES CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O
Canonical SMILES CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O

Introduction

Chemical Identity and Structure

(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid belongs to the class of organic compounds known as acrylic acids, characterized by the presence of a vinyl group attached to a carboxylic acid functional group. The compound features a 2-substituted phenyl ring connected to the acrylic acid moiety, with the phenyl substituent being a methoxy group linked to a 3,5-dimethylisoxazole ring.

The "2E" designation refers to the trans (E) configuration of the carbon-carbon double bond in the acrylic acid portion, specifying the stereochemistry of this structural feature. This stereochemical arrangement may influence the compound's physical properties, reactivity, and potential biological interactions.

Basic Chemical Information

Table 1: Basic Chemical Information of (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid

PropertyValue
CAS Number1087796-95-9
Molecular FormulaC₁₅H₁₅NO₄
Molecular Weight273.28 g/mol
IUPAC Name(E)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid
Standard InChIInChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7+
Standard InChIKeySLDWWPSTPMOYFV-BQYQJAHWSA-N
Canonical SMILESCC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O
PubChem Compound ID29017907

The compound's structure consists of several key functional groups: an isoxazole ring with two methyl substituents at positions 3 and 5, a methoxy linker connecting the isoxazole to a phenyl ring, and an acrylic acid (propenoic acid) group with an E-configuration attached to the phenyl ring at the ortho position relative to the methoxy group .

Physical and Chemical Properties

Chemical Properties

The chemical behavior of (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid is governed by its functional groups:

  • Carboxylic Acid Group: This functional group can participate in typical carboxylic acid reactions including:

    • Esterification reactions with alcohols

    • Amidation reactions with amines

    • Salt formation with bases

    • Reduction to primary alcohols

  • α,β-Unsaturated System: The acrylic acid portion contains a carbon-carbon double bond conjugated with the carbonyl group, making it susceptible to:

    • Michael addition reactions with nucleophiles

    • Cycloaddition reactions

    • Reduction of the double bond

    • Hydrohalogenation reactions

  • Ether Linkage: The ether bond connecting the phenyl ring to the dimethylisoxazole moiety may be cleaved under specific conditions, particularly with strong acids or certain Lewis acids.

  • Isoxazole Ring: This heterocyclic system typically exhibits:

    • Stability under standard conditions

    • Susceptibility to ring-opening reactions under specific reducing conditions

    • Potential for functionalization at various positions

The E-configuration of the double bond in the acrylic acid portion contributes to the compound's three-dimensional structure and may influence its reactivity patterns and potential biological interactions.

Research Directions

Future Prospects

Future research directions for (2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid may encompass:

  • Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogs to identify key features contributing to specific activities.

  • Targeted Biological Assessment: Investigation of the compound's activity against specific biological targets of interest, potentially guided by insights from related isoxazole-containing compounds.

  • Polymerization Studies: Exploration of the compound's behavior in polymerization reactions and characterization of resulting materials, which may possess unique physical or chemical properties.

  • Formulation Development: For compounds demonstrating promising biological activity, development of appropriate formulations for further testing.

  • Mechanistic Studies: Investigation of the molecular mechanisms underlying any observed biological activities.

SupplierProduct NumberPackagingPrice (if available)
VWR (Matrix Scientific)101924-518500mg323.08 USD
Vulcan ChemVC2630402VariousNot specified
Ryan ScientificListed in catalogNot specifiedNot specified
EnamineListed in catalogNot specifiedNot specified
UkrOrgSynthesisListed in catalogNot specifiedNot specified
Absin BioscienceListed in catalogNot specifiedNot specified

The compound is typically available in research-grade purity for laboratory use. Pricing and availability may vary depending on quantity, purity requirements, and geographical location. The hazard classification as an irritant necessitates appropriate handling and storage considerations for this compound .

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